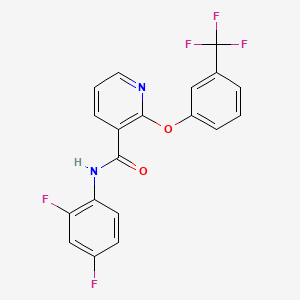
Diflufenican
Cat. No. B1670562
Key on ui cas rn:
83164-33-4
M. Wt: 394.3 g/mol
InChI Key: WYEHFWKAOXOVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06175011B1
Procedure details


Analogously to Example 3, 6.84 g (25 mmol) of 3-chloro-2-(3-trifluoromethyl)phenoxypyridine (prepared according to Example 2), 4.84 g (37.5 mmol) of 2,4-difluoroaniline, 2.92 g (27.5 mmol) of sodium carbonate, 17.5 mg (25 μmol) of dichlorobis(triphenylphosphine)palladium(lI) and 0.31 g (0.75 mmol) of (±)-1-[2-(diphenylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine in 25 ml of xylene were reacted under a CO pressure of 15 bar at 150° C. for 19 hours. The conversion was ca. 70 percent. The mixture was worked up as in Example 3 to give 6 g of crude product in the form of a yellow crystalline solid. It was purified by recrystallization from 50 ml of methylcyclohexane. The yield of the title compound was 3.25 g (33 percent) of a white solid. Other data concerning the title compound was:



[Compound]
Name
dichlorobis(triphenylphosphine)palladium(lI)
Quantity
17.5 mg
Type
reactant
Reaction Step One


Quantity
0.31 g
Type
catalyst
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:3]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[F:19][C:20]1[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:21]=1[NH2:22].[C:28](=O)([O-])[O-:29].[Na+].[Na+]>C1(C)C(C)=CC=CC=1.C1(P(C2C=CC=CC=2)C2[C-](C(P(C(C)(C)C)C(C)(C)C)C)C=CC=2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2]>[F:19][C:20]1[CH:26]=[C:25]([F:27])[CH:24]=[CH:23][C:21]=1[NH:22][C:28]([C:2]1[C:3]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:29] |f:2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.84 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CC1)OC1=CC(=CC=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
4.84 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
2.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
[Compound]
|
Name
|
dichlorobis(triphenylphosphine)palladium(lI)
|
|
Quantity
|
17.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
|
Name
|
|
|
Quantity
|
0.31 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C=1[C-](C=CC1)C(C)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(=O)C=1C(=NC=CC1)OC1=CC(=CC=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
